molecular formula C21H13FO4S B11412430 7-(4-Fluorophenyl)-2-oxo-1,3-benzoxathiol-5-yl 3-methylbenzoate

7-(4-Fluorophenyl)-2-oxo-1,3-benzoxathiol-5-yl 3-methylbenzoate

Cat. No.: B11412430
M. Wt: 380.4 g/mol
InChI Key: QWHLUXHKMZPUGO-UHFFFAOYSA-N
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Description

7-(4-FLUOROPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 3-METHYLBENZOATE is a complex organic compound that belongs to the class of benzoxathiol derivatives This compound is characterized by the presence of a fluorophenyl group, a benzoxathiol ring, and a methylbenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-FLUOROPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 3-METHYLBENZOATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzoxathiol Ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the benzoxathiol ring.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a substitution reaction, often using a fluorinated aromatic compound as the reagent.

    Esterification: The final step involves the esterification of the intermediate compound with methylbenzoate under acidic or basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

7-(4-FLUOROPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 3-METHYLBENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The fluorophenyl group can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce alcohols.

Scientific Research Applications

7-(4-FLUOROPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 3-METHYLBENZOATE has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of advanced materials and as a precursor in various industrial processes.

Mechanism of Action

The mechanism of action of 7-(4-FLUOROPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 3-METHYLBENZOATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-Bromo-3-((2,6-Difluorophenyl)diazenyl) Benzoate: Similar in structure but contains a difluorophenyl group.

    1-((4R,5S)-1,3-bis(4-fluorophenyl)-4-phenyl-4,5-dihydro-1H-pyrazol-5-yl)-7-chlorohepta-2,4,6-triyn-1-one: Contains a fluorophenyl group and exhibits antimicrobial activity.

Uniqueness

7-(4-FLUOROPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 3-METHYLBENZOATE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C21H13FO4S

Molecular Weight

380.4 g/mol

IUPAC Name

[7-(4-fluorophenyl)-2-oxo-1,3-benzoxathiol-5-yl] 3-methylbenzoate

InChI

InChI=1S/C21H13FO4S/c1-12-3-2-4-14(9-12)20(23)25-16-10-17(13-5-7-15(22)8-6-13)19-18(11-16)27-21(24)26-19/h2-11H,1H3

InChI Key

QWHLUXHKMZPUGO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(=O)OC2=CC(=C3C(=C2)SC(=O)O3)C4=CC=C(C=C4)F

Origin of Product

United States

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